molecular formula C8H16N2O2S2 B13974505 Dimethyl dithiobispropionimidate CAS No. 59012-54-3

Dimethyl dithiobispropionimidate

Cat. No.: B13974505
CAS No.: 59012-54-3
M. Wt: 236.4 g/mol
InChI Key: MBAXWTVHCRPVFW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl dithiobispropionimidate is synthesized through the reaction of dimethylamine with 3,3’-dithiobispropionyl chloride. The reaction typically occurs in an organic solvent such as dichloromethane, under an inert atmosphere to prevent oxidation. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .

Scientific Research Applications

Dimethyl dithiobispropionimidate is used in various scientific research applications:

Mechanism of Action

Dimethyl dithiobispropionimidate exerts its effects through the formation of stable amidine bonds with primary amines. The imidoester groups react rapidly with primary amine-containing molecules at pH 8-10, forming amidine bonds. The central disulfide bond can be cleaved by reducing agents, allowing for reversible crosslinking . This mechanism is particularly useful in studying protein-protein interactions and stabilizing protein complexes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl dithiobispropionimidate is unique due to its cleavable disulfide bond, allowing for reversible crosslinking. This property makes it particularly useful in applications where temporary stabilization of protein interactions is required .

Properties

IUPAC Name

methyl 3-[(3-imino-3-methoxypropyl)disulfanyl]propanimidate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2S2/c1-11-7(9)3-5-13-14-6-4-8(10)12-2/h9-10H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBAXWTVHCRPVFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=N)CCSSCCC(=N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

38285-78-8 (di-HCl)
Record name Dimethyl dithiobispropionimidate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059012543
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50974489
Record name Dimethyl 3,3'-disulfanediyldipropanimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50974489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38285-78-8, 59012-54-3
Record name Propanimidic acid, 3,3'-dithiobis-, dimethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038285788
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethyl dithiobispropionimidate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059012543
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethyl 3,3'-disulfanediyldipropanimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50974489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl 3,3'-dithiobispropionimidatedihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DIMETHYL DITHIOBISPROPIONIMIDATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47HQL47BOD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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